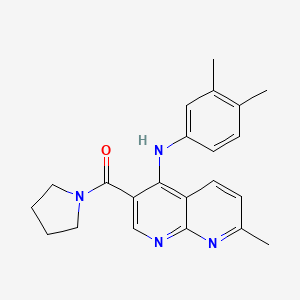

N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3,4-Dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a substituted aromatic amine at position 4, a pyrrolidine-1-carbonyl group at position 3, and a methyl group at position 7. For instance, describes the synthesis of 7-methyl-2-phenyl-1,8-naphthyridin-4-amine via catalytic hydrogenation of an azido precursor, a method that could extend to the target compound .

Properties

IUPAC Name |

[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-14-6-8-17(12-15(14)2)25-20-18-9-7-16(3)24-21(18)23-13-19(20)22(27)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXZSLUUKVVTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the 1,8-naphthyridine ring.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.

Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the naphthyridine core via a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing Cl/F substituents in L968-0094 . This difference may influence binding affinity in biological systems.

Synthetic Routes :

- The target compound likely follows amination pathways similar to those in –7, where nitro or azido precursors are reduced to amines . In contrast, derivatives like 2c and 2d () are synthesized via nucleophilic substitution with morpholine or diethylamine .

Crystallographic and Analytical Characterization

Crystallographic tools such as SHELX () and ORTEP () are standard for resolving naphthyridine structures. For example, used Pd/C-catalyzed hydrogenation to confirm the amine group in a related compound, a method applicable to the target compound’s synthesis .

Biological Activity

N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that demonstrate its efficacy in various biological contexts.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O |

| Molecular Weight | 360.46 g/mol |

| LogP | 4.090 |

| Polar Surface Area | 43.370 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the naphthyridine core followed by functionalization with the pyrrolidine and dimethylphenyl groups. Detailed methodologies can be found in specialized literature focusing on heterocyclic chemistry .

Antimicrobial Activity

Research has demonstrated that compounds related to naphthyridines exhibit significant antimicrobial properties. In a study comparing various naphthyridine derivatives, it was found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess antibacterial efficacy, revealing results comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

Preliminary investigations into the anticancer properties of naphthyridine derivatives have indicated that they may induce apoptosis in cancer cell lines. A study reported that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, leading to a reduction in cell viability at certain concentrations . Further studies are required to elucidate the mechanisms behind this activity.

Case Studies

- Antibacterial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those of standard treatments .

- Cytotoxicity Assay : A cytotoxicity assay conducted on HeLa cells indicated that this compound could reduce cell proliferation significantly at concentrations above 10 µM. The IC50 value was determined to be around 15 µM, suggesting moderate potency against cervical cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.